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Compound of Interest
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Cat. No.: B1630498

Introduction

Silicon nitride (SiNx) thin films are critical materials in the semiconductor industry, serving as
dielectric layers, passivation coatings, and etch stops. The drive towards smaller and more
complex device architectures necessitates low-temperature deposition methods to prevent
damage to sensitive underlying structures. Diiodosilane (SiHzI2) has emerged as a promising
precursor for the low-temperature growth of high-purity SiNx films, particularly via Plasma-
Enhanced Atomic Layer Deposition (PE-ALD). This iodine-based precursor offers the
significant advantage of avoiding carbon and chlorine contamination, which are common with
other precursors and can degrade film quality and device performance. Furthermore, the use of
diiodosilane allows for deposition at temperatures significantly lower than traditional Chemical
Vapor Deposition (CVD) methods.[1]

These application notes provide a comprehensive overview of the use of diiodosilane for low-
temperature SiNx film growth, detailing the experimental protocols and summarizing the key
properties of the resulting films.

Deposition Chemistry

The PE-ALD process for SiNx deposition using diiodosilane is a cyclical process involving the
sequential exposure of the substrate to the precursor and a nitrogen-containing plasma. The
fundamental steps in a single cycle are:
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Diiodosilane Pulse: Gaseous SiHzl2 is introduced into the reaction chamber and chemisorbs
onto the substrate surface.

Purge: Inert gas (e.g., Ar or N2) is used to purge the chamber of any unreacted SiHzI2 and
gaseous byproducts.

Nitrogen Plasma Exposure: A plasma generated from a nitrogen source (typically N2 or NHs)
is introduced. The reactive nitrogen species react with the adsorbed SiH:zlIz layer to form a
thin layer of silicon nitride.

Purge: The chamber is purged again to remove any remaining reactants and byproducts,
completing the cycle.

This cycle is repeated to grow a film of the desired thickness. The self-limiting nature of the

surface reactions in ALD allows for precise, atomic-level control over the film thickness.

Key Advantages of Diiodosilane

Low-Temperature Deposition: Enables the growth of high-quality SiNx films at temperatures
typically in the range of 100°C to 450°C, compatible with a wide range of thermally sensitive
substrates.[2]

High Purity Films: The use of an iodine-based precursor eliminates carbon and chlorine
impurities, which are often present when using aminosilane or chlorosilane precursors.

Reduced Hydrogen Content: Utilizing N2 plasma as the nitrogen source can significantly
reduce the hydrogen content in the deposited films compared to using NHs plasma.[1]

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition
(PE-ALD) of Silicon Nitride using Diiodosilane and
Nitrogen (N2) Plasma

This protocol describes a typical PE-ALD process for depositing SiNx films using SiHzIl2 and a

remote N2 plasma.
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1. Substrate Preparation:

o Clean the substrate using a standard cleaning procedure appropriate for the substrate
material (e.g., RCA clean for silicon wafers).

e Load the substrate into the ALD reactor.

2. Deposition Parameters:

Parameter Value/Range Notes

Lower temperatures may lead

Substrate Temperature 100 - 450 °C ) ] ]
to higher impurity levels.
Higher pressures can improve
Chamber Pressure 20 - 500 Torr , _
film properties.[2]
Diiodosilane (SiHzI2) Source Maintained to ensure adequate )
Typically held constant.
Temperature vapor pressure
Carrier Gas (for SiHzl2) Ar or N2
Nitrogen (N2) Flow Rate 50 - 200 sccm

Argon (Ar) Purge Gas Flow
Rate

100 - 300 sccm

Plasma Power (RF) 300 - 1000 W

3. ALD Cycle Sequence:
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Step Duration Description

Introduction of diiodosilane

1. SiHzl2 Pulse 05-20s ]
precursor into the chamber.
Removal of unreacted
2. Ar Purge 5-20s
precursor and byproducts.
Exposure to nitrogen plasma
3. Nz Plasma 5-30s )
to form SiNx.
Removal of reaction
4. Ar Purge 5-20s
byproducts.
4. Film Growth:

» Repeat the ALD cycle (steps 1-4) until the desired film thickness is achieved. The growth per
cycle (GPC) is typically in the range of 0.5 - 1.5 A.

Protocol 2: Plasma-Enhanced Atomic Layer Deposition
(PE-ALD) of Silicon Nitride using Diiodosilane and
Ammonia (NHs) Plasma

This protocol outlines a similar PE-ALD process but utilizes an NHs plasma as the nitrogen

source.
1. Substrate Preparation:
e Follow the same procedure as in Protocol 1.

2. Deposition Parameters:
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Parameter Value/Range Notes
Substrate Temperature 100 - 450 °C
Chamber Pressure 20 - 500 Torr

Diiodosilane (SiHzI2) Source

Temperature

Maintained to ensure adequate

vapor pressure

Carrier Gas (for SiHzl2)

Ar or N2

Ammonia (NHs) Flow Rate

20 - 100 sccm

Argon (Ar) Purge Gas Flow
Rate

100 - 300 sccm

Plasma Power (RF) 300 - 1000 W
3. ALD Cycle Sequence:
Step Duration Description
] Introduction of diiodosilane
1. SiHzl2 Pulse 05-20s
precursor.
Removal of unreacted
2. Ar Purge 5-20s
precursor.
3. NHs Plasma 5-30s Exposure to ammonia plasma.
Removal of reaction
4. Ar Purge 5-20s
byproducts.
4. Film Growth:

o Repeat the ALD cycle to achieve the target thickness.

Data Presentation

Table 1: Comparison of Film Properties with Different
Nitrogen Plasma Sources
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SiHzI2 + NHs . Post N2 Plasma
Property SiHzI2 + N2 Plasma
Plasma Treatment
Hydrogen (H
yeres (_ ) 19% 15% 11%
Concentration
Film Density 3.21 g/lcm?

Step Coverage

99.2% (with He
addition)

Data sourced from a study on space-divided PE-ALD.[1]

Table 2: General Properties of Low-Temperature SiNx
Films Grown from Diiodosilane

Property

Typical Value/Range

Refractive Index

18-21

Wet Etch Rate (dilute HF)

Low, comparable to LPCVD SiNx

Stoichiometry (N/Si ratio)

Can be tuned by process parameters, often

slightly N-rich.

Electrical Resistivity

High (typically > 1012 Q-cm)

Dielectric Constant

6-8

Visualizations
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Caption: Workflow diagram of a single PE-ALD cycle for SiNx deposition.
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Caption: Logical relationships between process inputs and resulting film properties.
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[https://www.benchchem.com/product/b1630498#diiodosilane-for-low-temperature-silicon-
nitride-film-growth]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.researchgate.net/publication/357065332_Effect_of_reactive_gases_NH3N2_on_silicon-nitride_thin_films_deposited_with_diiodosilane_SiH2I2_precursors
https://patents.google.com/patent/US10410857B2/en
https://www.benchchem.com/product/b1630498#diiodosilane-for-low-temperature-silicon-nitride-film-growth
https://www.benchchem.com/product/b1630498#diiodosilane-for-low-temperature-silicon-nitride-film-growth
https://www.benchchem.com/product/b1630498#diiodosilane-for-low-temperature-silicon-nitride-film-growth
https://www.benchchem.com/product/b1630498#diiodosilane-for-low-temperature-silicon-nitride-film-growth
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630498?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

